molecular formula C19H18N6OS3 B4635013 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyri dylmethyl)acetamide

2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyri dylmethyl)acetamide

Cat. No.: B4635013
M. Wt: 442.6 g/mol
InChI Key: JWQUSIJKQITBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a benzothiazole-thiomethyl moiety. A thioacetamide linker connects the triazole to an N-(3-pyridylmethyl) group. Its structure integrates heterocyclic motifs (benzothiazole, triazole, pyridine) known for diverse bioactivities, including antimicrobial and antitumor properties . The methyl group at the triazole’s 4-position enhances steric stability, while the pyridylmethyl group may facilitate target binding via π-π interactions or hydrogen bonding.

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS3/c1-25-16(11-28-19-22-14-6-2-3-7-15(14)29-19)23-24-18(25)27-12-17(26)21-10-13-5-4-8-20-9-13/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQUSIJKQITBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CN=CC=C2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyridylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Benzothiazole Derivative: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Synthesis of Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzothiazole and triazole derivatives are then coupled using a thiomethylation reaction.

    Final Assembly: The final compound is assembled by reacting the intermediate with pyridylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyridylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyridylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyridylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Variations on the Triazole Core
2.1.1 4-Allyl-substituted Analog
  • Compound : 2-[[5-(Benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide (CAS 315695-78-4)
  • Key Differences : The 4-position of the triazole is substituted with a prop-2-enyl (allyl) group instead of methyl.
  • Stability: Increased susceptibility to oxidative metabolism compared to the methyl analog .
2.1.2 4-Phenyl-substituted Analog
  • Compound : 2-[[5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS 315702-27-3)
  • Key Differences : A phenyl group replaces the methyl at the triazole’s 4-position, and the acetamide is linked to a 3-hydroxypropyl group.
  • Impact :
    • Hydrophobicity : The phenyl group increases lipophilicity (higher logP), enhancing membrane permeability but reducing aqueous solubility.
    • Hydrogen Bonding : The 3-hydroxypropyl group introduces polar interactions absent in the pyridylmethyl variant .
2.2 Variations in Acetamide Linkage
2.2.1 N-(2-Methoxy-5-methylphenyl)acetamide Derivative
  • Compound : 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
  • Key Differences : The acetamide is linked to a 2-methoxy-5-methylphenyl group instead of pyridylmethyl.
  • Impact :
    • Electron Effects : The methoxy group’s electron-donating nature may modulate triazole reactivity.
    • Metabolism : Methyl groups on the phenyl ring could slow hepatic degradation compared to pyridyl .
2.2.2 N-Benzylacetamide Derivative
  • Compound: 2-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide
  • Key Differences: A benzyl group replaces the pyridylmethyl, and a 2-amino-thiazole moiety is attached to the triazole.
  • Impact: Bioactivity: The amino-thiazole group may confer antibacterial activity via folate pathway inhibition. Solubility: The benzyl group reduces polarity compared to pyridylmethyl .
2.3 Heterocyclic Modifications
2.3.1 Thiophene/Pyrazole-containing Analogs
  • Compound : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
  • Key Differences : Pyrazole or thiophene rings replace benzothiazole.
  • Impact :
    • Electronic Properties : Thiophene’s sulfur atom and pyrazole’s nitrogen alter electron distribution, affecting target binding.
    • Selectivity : May shift activity toward kinase inhibition rather than antimicrobial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyri dylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-(3-pyri dylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.